Motesanib, originally known as AMG 706, is a small-molecule tyrosine kinase inhibitor. [] It is classified as a multi-targeted tyrosine kinase inhibitor (MTKI) due to its ability to inhibit multiple receptor tyrosine kinases simultaneously. [] Motesanib's role in scientific research centers around its anti-angiogenic and anti-tumor properties. [, ]
Motesanib, also known as AMG 706, is a potent small molecule classified as an angiokinase inhibitor. It primarily functions as an antagonist of vascular endothelial growth factor receptors (VEGFRs), specifically inhibiting VEGFR1, VEGFR2, and VEGFR3. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in treating various types of cancer by targeting tumor angiogenesis and enhancing the efficacy of other chemotherapeutic agents .
Motesanib is derived from a series of chemical modifications aimed at enhancing its potency and selectivity against specific kinases involved in angiogenesis. It belongs to the class of multikinase inhibitors, which are designed to interfere with multiple signaling pathways that contribute to tumor growth and metastasis. The compound's ability to inhibit various receptor tyrosine kinases makes it a valuable candidate in cancer therapy .
The synthesis of Motesanib involves several key steps that typically include:
Specific synthetic routes may vary, but they generally focus on optimizing yield and minimizing side reactions to produce Motesanib effectively .
Motesanib has a complex molecular structure characterized by its ability to bind effectively to the ATP-binding site of receptor tyrosine kinases. Its molecular formula is C19H20N4O3S, with a molecular weight of approximately 372.45 g/mol. The structure features multiple functional groups that enhance its solubility and binding affinity.
The three-dimensional conformation of Motesanib allows it to fit into the active sites of various kinases, which is critical for its mechanism of action .
Motesanib primarily engages in competitive inhibition with receptor tyrosine kinases, blocking ATP from binding to these enzymes. The compound has been shown to exhibit significant inhibitory effects on cell proliferation induced by vascular endothelial growth factor and platelet-derived growth factor.
These reactions demonstrate Motesanib's role in disrupting signaling pathways critical for tumor growth and angiogenesis .
Motesanib exerts its therapeutic effects by selectively inhibiting the activity of multiple receptor tyrosine kinases involved in angiogenesis. By binding to the ATP-binding site of these receptors, Motesanib prevents their activation by endogenous ligands such as vascular endothelial growth factor and platelet-derived growth factor.
Motesanib has been investigated extensively for its applications in cancer therapy:
The ongoing research into Motesanib's mechanisms continues to reveal its potential as a cornerstone in targeted cancer therapies .
Motesanib (AMG 706) emerged as an experimental small molecule inhibitor developed initially by Amgen and later investigated by Takeda Pharmaceutical Company. Its design specifically targeted angiokinase pathways – crucial signaling cascades driving tumor angiogenesis and oncogenesis. The compound belongs to the angiokinase inhibitor class, characterized by simultaneous inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (Kit). This multi-targeted approach was rationally designed to overcome the limitations of single-pathway inhibition, addressing the complex redundancy in tumor neovascularization signaling. Preclinical data demonstrated that motesanib selectively inhibited VEGF-induced human endothelial cell proliferation (without affecting basic fibroblast growth factor-induced proliferation) and significantly reduced vascular permeability in murine models. In xenograft models of human breast carcinoma, medullary thyroid cancer, non-small cell lung cancer (NSCLC), and epidermoid/colon carcinoma, motesanib administration induced tumor regression, primarily attributed to antiangiogenic mechanisms rather than direct tumor cell cytotoxicity [1] [2] [8].
Clinical development progressed through multiple Phase I/II trials across solid tumors. Early Phase I studies established 125 mg orally once daily as the maximum tolerated dose, with dose-limiting toxicities including hypertension and encephalopathy at higher doses. Phase II trials in differentiated thyroid cancer (DTC) and medullary thyroid cancer (MTC) yielded promising results, with 14% of DTC patients achieving partial responses and 67% achieving stable disease in one study. Notably, the median progression-free survival in radioiodine-resistant DTC was 40 weeks, suggesting clinically relevant biological activity against VEGFR-driven pathologies. However, broader development encountered significant setbacks. Two Phase III trials (MONET1 and MONET-A) in non-squamous NSCLC failed to demonstrate survival benefit when motesanib was combined with carboplatin/paclitaxel compared to chemotherapy alone. Similarly, Phase II evaluations in breast cancer, ovarian cancer, and gastrointestinal stromal tumors (GIST) showed insufficient efficacy to justify further development. Specifically, a Phase II GIST trial reported only a 3% objective response rate by RECIST (though 59% stable disease was observed), leading to Takeda's discontinuation of global development [1] [5] [6].
Table 1: Key Kinase Targets of Motesanib and Their Roles in Tumor Biology
Kinase Target | Primary Biological Function | Relevance in Oncology |
---|---|---|
VEGFR-1,2,3 | Mediates VEGF-induced angiogenesis and vascular permeability | Critical for tumor neovascularization, growth, and metastasis |
PDGFR-β | Regulates pericyte recruitment and vessel maturation | Supports tumor vessel stability and stromal interactions |
Kit (SCFR) | Promotes stem cell survival and differentiation | Implicated in GIST, melanoma, and AML pathogenesis |
RET (Cross-inhibition) | Involved in cell growth/differentiation signaling | Driver mutation in medullary and papillary thyroid cancers |
Motesanib belongs to the receptor tyrosine kinase inhibitor (RTKI) subclass, specifically categorized as a multi-targeted angiokinase inhibitor. This classification distinguishes it from both monoclonal antibody-based angiogenesis inhibitors (e.g., bevacizumab) and single-targeted small molecule TKIs (e.g., erlotinib targeting EGFR). Its primary mechanism involves competitive inhibition of the intracellular ATP-binding site within the catalytic domain of VEGFR-1, -2, -3, PDGFR, and Kit, thereby suppressing autophosphorylation and downstream signaling cascades. Structural analyses indicate motesanib functions predominantly as a Type I inhibitor, binding to the active kinase conformation with the DFG motif (Asp-Phe-Gly) oriented inward. This contrasts with Type II inhibitors (e.g., sorafenib) that bind the inactive DFG-out conformation. The pharmacophore features critical motifs enabling multi-kinase inhibition: a N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl) group facilitating hydrophobic pocket interactions, a pyridine-3-carboxamide linker, and a pyridin-4-ylmethylamino moiety extending into the solvent front region. These elements confer its distinctive target profile [2] [7] [8].
Within the TKI landscape, motesanib shares functional similarities with other angiokinase inhibitors like sunitinib, sorafenib, and nintedanib (BIBF 1120), all designed to simultaneously disrupt VEGF, PDGF, and related signaling. However, its inhibitory profile exhibits nuanced differences:
Table 2: Structural and Functional Classification of Motesanib Within Key TKI Subclasses
Classification Parameter | Motesanib Characteristics | Comparative Agents |
---|---|---|
Molecular Target Spectrum | VEGFR1-3, PDGFRβ, Kit, RET | Sunitinib (VEGFR, PDGFR, FLT3, Kit, RET), Sorafenib (VEGFR, PDGFR, RAF) |
Binding Mode | Type I ATP-competitive inhibitor | Type I: Gefitinib; Type II: Imatinib |
Chemical Structure | Indoline-based core with pyridine carboxamide | Distinct from quinoline (Sunitinib) or urea-based (Sorafenib) scaffolds |
Primary Therapeutic Indication (Explored) | Thyroid cancer, NSCLC | Sunitinib (RCC, GIST); Sorafenib (RCC, HCC) |
Despite its investigational status, motesanib contributed to pharmacodynamic understanding of angiokinase inhibition. Studies revealed that effective VEGFR-2 blockade required sustained plasma concentrations >40 ng/mL, a threshold achievable with the 125 mg dose. Furthermore, translational research demonstrated its ability to inhibit ABCB1 and ABCG2 transporter-mediated multidrug resistance in vitro at concentrations of 3 μM, suggesting potential chemosensitizing effects beyond direct antiangiogenic actions. This multifaceted pharmacology exemplifies the evolution of TKIs from single-target agents toward rationally designed polypharmacology aimed at overcoming tumor signaling redundancy and adaptive resistance [2] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7